molecular formula C33H58N2O2 B1670836 DMPAC-Chol CAS No. 184582-91-0

DMPAC-Chol

Cat. No.: B1670836
CAS No.: 184582-91-0
M. Wt: 514.8 g/mol
InChI Key: KXWSSROBKRIZBR-FLFWOSPYSA-N
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Description

Cholesterol is a waxy substance found in your blood. Your body needs cholesterol to build healthy cells, but high levels of cholesterol can increase your risk of heart disease . It is a lipid molecule characterized by a bulky steroid ring structure with a hydroxyl group on one end and a short hydrocarbon tail on the other .


Synthesis Analysis

Cholesterol biosynthesis is a complex process involving multiple enzymatic reactions. The post-squalene pathway of cholesterol biosynthesis is particularly important . In this pathway, cholesterol derivatives or conjugates are synthesized .


Molecular Structure Analysis

Cholesterol comprises carbon, hydrogen, and oxygen. It is a waxy, fatty substance that is solid and white or light yellow. Its chemical formula is C27H46O . Cholesterol has an asymmetric molecular shape with two methyl groups at C18 and C19 protruding towards the same side of the ring structure rendering a “rough” surface on one side and a “smooth surface” on the other .


Chemical Reactions Analysis

Cholesterol undergoes various chemical reactions in the body. For example, it can be converted to cholest-4-en-3-one by extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier .


Physical and Chemical Properties Analysis

Cholesterol is a relatively rigid molecule owing to its four fused hydrocarbon rings. The overall dimension of a cholesterol molecule is about 19 × 5.5 × 4.7 (Å), where its longest dimension roughly matches the thickness (~20 Å) of a lipid monolayer in cell membrane . The presence of cholesterol in the membrane can influence its fluidity .

Scientific Research Applications

Gene Delivery and Transfection Efficiency

A novel cationic derivative of cholesterol, known as 3 beta [N-(N',N'-dimethylaminoethane)-carbamoyl] cholesterol (DC-Chol), has been synthesized and utilized to prepare sonicated liposomes. These liposomes have demonstrated significant potential in facilitating efficient DNA-mediated transfection in various cell lines, including A431 human epidermoid carcinoma cells and A549 human lung carcinoma cells. The transfection activity of these cationic liposome reagents was found to be superior to that of commercial reagents like Lipofectin, with reduced toxicity levels observed in A431 cells. The ease of synthesis and stability of DC-Chol make it a promising candidate for gene delivery applications (Gao & Huang, 1991).

Liposome Formulation and Optimization

Research has focused on the formulation and optimization of lipoplexes, which are complexes of liposomes and DNA, for in vitro transfection studies. Despite significant in vitro transfection efficacy observed with certain liposome formulations, such as those containing DC-Chol, these results did not necessarily correlate with in vivo vaccination studies. This discrepancy highlights the complexity of translating in vitro findings to in vivo applications and underscores the need for further investigation to understand the factors influencing the efficacy of liposome-based gene delivery systems in living organisms (McNeil et al., 2010).

Safety and Hazards

While cholesterol is essential for many bodily functions, high levels of cholesterol in the blood can lead to atherosclerosis, a condition where cholesterol-laden plaques build up in the arteries, increasing the risk of heart disease and stroke .

Future Directions

There is ongoing research into the role of cholesterol in health and disease, including its impact on cardiovascular disease. New therapies based on pharmacologic enhancement of HDL metabolism are being developed . Furthermore, the role of cholesterol in other diseases such as neurodegenerative diseases and cancers is also being explored .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(dimethylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N2O2/c1-23(2)10-8-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-9-21-35(6)7)16-18-32(25,4)30(27)17-19-33(28,29)5/h12,23-24,26-30H,8-11,13-22H2,1-7H3,(H,34,36)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWSSROBKRIZBR-FLFWOSPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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